MFCD05695418
Description
MFCD05695418 is a chemical compound identified by its MDL registry number. For instance, CAS 1046861-20-4 (MDL: MFCD13195646) is a bromo-chlorophenyl boronic acid with the molecular formula C₆H₅BBrClO₂, suggesting that this compound may share structural motifs such as halogenated aromatic rings or boronic acid functional groups .
Key properties inferred from similar compounds include:
- Molecular weight: ~200–250 g/mol (based on analogs like CAS 1046861-20-4 and CAS 1761-61-1) .
- Solubility: Moderate aqueous solubility (e.g., 0.24 mg/mL for CAS 1046861-20-4) but higher in organic solvents like tetrahydrofuran (THF) .
- Applications: Likely intermediates in Suzuki-Miyaura cross-coupling reactions or drug discovery .
Properties
IUPAC Name |
3-methyl-8-(3-methylbutylamino)-7-propan-2-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-8(2)6-7-15-13-16-11-10(19(13)9(3)4)12(20)17-14(21)18(11)5/h8-9H,6-7H2,1-5H3,(H,15,16)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZSRKWSSZGESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD05695418 involves multiple steps. The starting materials typically include purine derivatives, which undergo a series of reactions such as alkylation, amination, and hydroxylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
MFCD05695418 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
MFCD05695418 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of MFCD05695418 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
The following compounds exhibit structural similarity to MFCD05695418, as inferred from their MDL identifiers and molecular frameworks:
Structural Insights :
- Halogenation : Bromine and chlorine substituents are common in analogs, enhancing electrophilicity for cross-coupling reactions .
- Boron vs. Nitrogen : Boronic acids (e.g., CAS 1046861-20-4) enable Suzuki reactions, while pyrimidine derivatives (e.g., CAS 54198-89-9) are pivotal in medicinal chemistry .
Physicochemical Properties
Critical properties are compared below using data from analogous compounds:
Key Observations :
Pharmacological and Industrial Relevance
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